LogP Increase Over the Unsubstituted Parent Enables Predictable Chromatographic Retention and Membrane‑Permeability Modelling
The ACD/LogP of 1‑(5‑chlorothien‑2‑yl)ethanamine is predicted to be 1.76, whereas the experimentally determined logP of the unsubstituted 1‑(thiophen‑2‑yl)ethanamine is 1.05, yielding a ΔLogP of +0.71 [REFS‑1]. This increase, attributable to the chlorine atom, corresponds to a roughly five‑fold enhancement in octanol–water partition coefficient, which directly influences reversed‑phase HPLC retention times and in‑silico membrane‑permeability predictions.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.76 |
| Comparator Or Baseline | 1‑(thiophen‑2‑yl)ethanamine (experimental logP = 1.05) |
| Quantified Difference | ΔLogP = +0.71 (≈5‑fold increase in partition coefficient) |
| Conditions | ACD/Labs Percepta v14.00 prediction (target); experimental determination (comparator) |
Why This Matters
A higher and well‑defined LogP translates into predictable retention behaviour during purification and more reliable in‑silico ADME profiling, reducing the risk of unexpected solubility failures in biological assays.
